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Compound of Interest

Compound Name: 3-Formylbenzenesulfonic acid

Cat. No.: B046849 Get Quote

Introduction

m-Formylbenzenesulfonic acid (CAS 98-45-3), also known as 3-sulfobenzaldehyde, is a

bifunctional organic compound featuring both a reactive aldehyde group and a strongly acidic

sulfonic acid moiety on a benzene ring.[1][2] This unique combination of functional groups

makes it a valuable building block in various chemical syntheses, including the preparation of

dyes, pharmaceutical intermediates, and N-substituted-1H-benzimidazole-5(6)-sulfonamides

with potential antibacterial activity.[2][3] Its structure also lends itself to applications in materials

science, such as the development of polymers and resins.[4] A thorough spectroscopic

characterization is essential for confirming the structure, assessing the purity, and

understanding the chemical behavior of this compound. This guide provides a detailed

overview of the spectroscopic properties of m-formylbenzenesulfonic acid and outlines the

experimental protocols for its characterization.

Molecular Structure and Properties
Molecular Formula: C₇H₆O₄S[1]

Molecular Weight: 186.19 g/mol [1]

IUPAC Name: 3-formylbenzenesulfonic acid[5]

Synonyms: m-Sulfobenzaldehyde, Benzaldehyde-3-sulfonic acid[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of m-

formylbenzenesulfonic acid.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aldehyde and

aromatic protons. The electron-withdrawing nature of both the formyl and sulfonic acid groups

significantly influences the chemical shifts of the aromatic protons, causing them to appear

downfield compared to unsubstituted benzene.[3] The aldehyde proton is highly deshielded and

appears at a characteristic low-field position.[3]

Table 1: Predicted ¹H NMR Spectral Data for m-Formylbenzenesulfonic Acid[3]

Proton Designation
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Aldehyde-H 9.5 - 10.5 Singlet

Aromatic-H 7.5 - 8.5 Multiplet

Note: Data is predicted and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the

seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the

most downfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for m-Formylbenzenesulfonic Acid[3]
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Carbon Designation Predicted Chemical Shift (δ, ppm)

C=O (Aldehyde) 190 - 200

Aromatic C-SO₃H 145 - 155

Aromatic C-CHO 135 - 145

Aromatic C-H 125 - 140

Note: Data is predicted and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of m-formylbenzenesulfonic acid is expected to show characteristic absorption bands

for the O-H, C=O, S=O, and C-S bonds, as well as aromatic C-H and C=C vibrations.

Table 3: Expected Characteristic IR Absorption Bands for m-Formylbenzenesulfonic Acid

Functional Group Vibration
Expected Wavenumber
(cm⁻¹)

Sulfonic Acid O-H stretch (broad) 3200 - 2500

Aromatic C-H stretch 3100 - 3000

Aldehyde C-H stretch 2850 - 2750

Aldehyde C=O stretch 1710 - 1680

Aromatic C=C stretch 1600 - 1450

Sulfonic Acid S=O stretch 1250 - 1160 and 1080 - 1010

Sulfonic Acid S-O stretch 700 - 600

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For m-formylbenzenesulfonic acid, electrospray ionization (ESI) in negative ion
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mode is a suitable technique. The molecular ion peak ([M-H]⁻) would be expected at an m/z

corresponding to the loss of a proton from the sulfonic acid group.

Table 4: Expected Mass Spectrometry Data for m-Formylbenzenesulfonic Acid

Ion Expected m/z

[M-H]⁻ 185.00

[M-H-SO₃]⁻ 105.03

Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of m-

formylbenzenesulfonic acid.

Sample Preparation
NMR Spectroscopy: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as the

acidic proton of the sulfonic acid group may exchange with deuterium in D₂O.

IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance

(ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr

powder and press into a thin pellet. For ATR, place the solid sample directly on the ATR

crystal.

Mass Spectrometry: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable

solvent system for electrospray ionization, such as a mixture of water and acetonitrile or

methanol.

Instrumentation and Data Acquisition
NMR Spectroscopy

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR:
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Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5

seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or

DSS).

¹³C NMR:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5

seconds.

Reference the spectrum to the solvent peak.

IR Spectroscopy (FTIR)

Instrument: A Fourier-transform infrared spectrometer.

ATR Method:

Record a background spectrum of the clean ATR crystal.

Place the solid sample on the crystal and apply pressure.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

KBr Pellet Method:

Record a background spectrum of a pure KBr pellet.

Replace with the sample-containing KBr pellet and record the spectrum.

Mass Spectrometry (ESI-MS)

Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-

TOF, Orbitrap).
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Negative Ion Mode:

Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

Apply a capillary voltage of -2.5 to -4.0 kV.

Set the drying gas temperature to 200-350 °C and the nebulizer gas pressure as per

instrument recommendations.

Acquire mass spectra over a relevant m/z range (e.g., 50-500).

For structural confirmation, perform tandem MS (MS/MS) on the precursor ion ([M-H]⁻).

Visualizations

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

m-Formylbenzenesulfonic Acid

Dissolve in
Deuterated Solvent

Prepare KBr Pellet
or use ATR

Prepare Dilute
Solution

NMR Spectroscopy
(¹H and ¹³C) FTIR Spectroscopy Mass Spectrometry

(ESI-MS)

Process Spectra &
Assign Peaks

Identify Functional
Group Absorptions

Determine Molecular
Weight & Fragmentation

Complete Spectroscopic
Characterization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic characterization.
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Caption: Logical relationship of spectroscopic techniques and obtained information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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